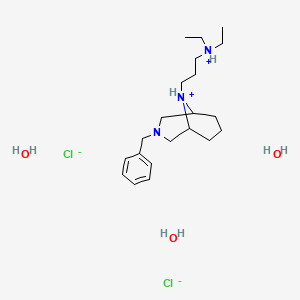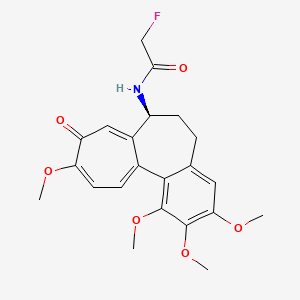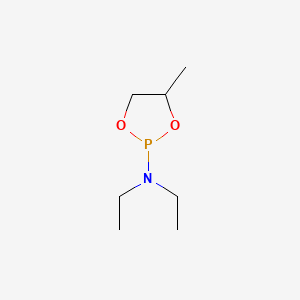
(1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) is a chemical compound with the molecular formula C19H32O4S2. It contains 58 bonds, including 26 non-hydrogen bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 2 six-membered rings, 2 ester groups (aliphatic), and 2 thiol groups
Métodos De Preparación
The synthesis of (1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) typically involves the reaction of cyclohexane derivatives with mercaptoacetic acid under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
(1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties or as a component in drug development. Industrial applications could include its use in the production of specialized materials or as a reagent in various chemical processes .
Mecanismo De Acción
The mechanism of action of (1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) involves its interaction with molecular targets and pathways within biological systems. The thiol groups in the compound can form disulfide bonds with proteins, potentially altering their function. This interaction can affect various cellular processes and pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar compounds to (1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) include other cyclohexane derivatives with ester and thiol groups. These compounds may share similar chemical properties and reactivity but differ in their specific structures and applications. The uniqueness of (1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) lies in its specific combination of functional groups and the resulting chemical behavior .
Propiedades
Número CAS |
24293-41-2 |
|---|---|
Fórmula molecular |
C19H32O4S2 |
Peso molecular |
388.6 g/mol |
Nombre IUPAC |
[4-[2-[4-(2-sulfanylacetyl)oxycyclohexyl]propan-2-yl]cyclohexyl] 2-sulfanylacetate |
InChI |
InChI=1S/C19H32O4S2/c1-19(2,13-3-7-15(8-4-13)22-17(20)11-24)14-5-9-16(10-6-14)23-18(21)12-25/h13-16,24-25H,3-12H2,1-2H3 |
Clave InChI |
ZTFAPZCGOKGJRX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1CCC(CC1)OC(=O)CS)C2CCC(CC2)OC(=O)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



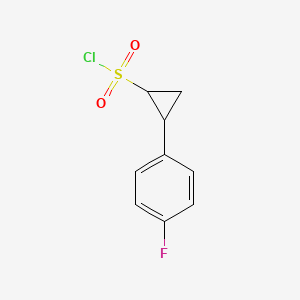


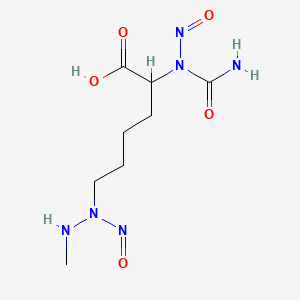

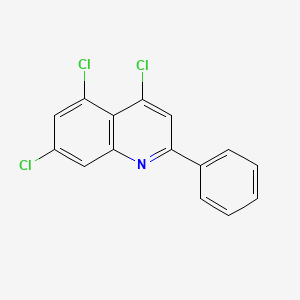
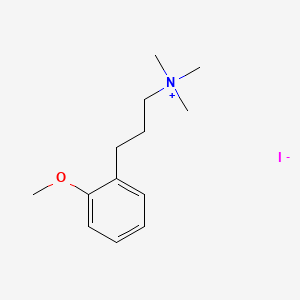
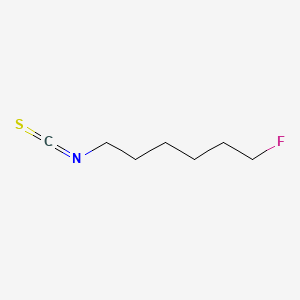
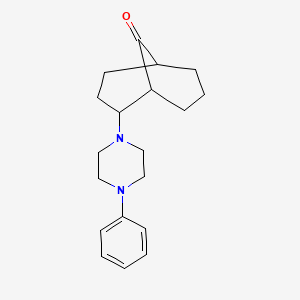
![tert-butyl N-(1-aminoethoxy)-N-[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride](/img/structure/B13747602.png)
